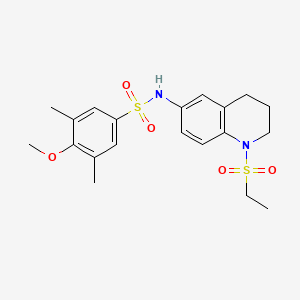
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of science and industry. This compound features a tetrahydroquinoline core with both ethylsulfonyl and sulfonamide groups, giving it distinctive reactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide, one commonly employed route begins with the functionalization of the quinoline ring. A step-by-step procedure could involve:
Nitration of quinoline to form a nitro derivative.
Reduction of the nitro group to an amine.
Alkylation with an ethylsulfonyl chloride to introduce the ethylsulfonyl group.
Coupling this intermediate with 4-methoxy-3,5-dimethylbenzenesulfonyl chloride to introduce the sulfonamide group.
Purification and isolation of the final product using recrystallization or chromatographic techniques.
Industrial Production Methods
Industrial-scale production of this compound might involve similar steps but optimized for higher yields and purity. Continuous flow chemistry could be used to streamline the process, improve safety, and reduce costs.
化学反应分析
Types of Reactions It Undergoes
Oxidation: : This compound can undergo oxidation at various positions, particularly at the benzylic and ethylsulfonyl groups, forming corresponding sulfoxides or sulfones.
Reduction: : Reduction can occur at the sulfonyl or nitro groups, depending on the starting materials.
Substitution: : Electrophilic or nucleophilic substitutions can modify the aromatic rings or functional groups.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Utilizing reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Employing electrophiles or nucleophiles like halogens, alkylating agents, or nucleophiles like ammonia or amines.
Major Products Formed
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amine derivatives, reduced sulfonamides.
Substitution: : Halogenated products, alkylated compounds.
科学研究应用
Chemistry
This compound is often studied for its potential as a versatile intermediate in organic synthesis, serving as a building block for more complex molecules.
Biology
In biology, its functional groups make it a candidate for enzyme inhibition studies or as a potential ligand in receptor binding assays.
Medicine
In medicinal chemistry, it might be explored for its pharmacological properties, including its potential as an anti-inflammatory or anticancer agent, due to the presence of the sulfonamide moiety which is known for such activities.
Industry
Industrially, it could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific electronic properties.
作用机制
Mechanism
The sulfonamide group often plays a critical role by interacting with biological targets through hydrogen bonding, electrostatic interactions, or covalent bonding to active site residues.
Molecular Targets and Pathways
Specific molecular targets could include enzymes like carbonic anhydrases or proteases, where the compound could inhibit the enzyme's activity by binding to its active site.
相似化合物的比较
Uniqueness
Compared to other sulfonamides or tetrahydroquinoline derivatives, this compound's unique combination of substituents provides a distinct profile of chemical reactivity and biological activity.
Similar Compounds
Sulfanilamide: : Another sulfonamide but lacks the tetrahydroquinoline structure.
Ethylsulfonyl derivatives: : Compounds that share the ethylsulfonyl group but with different core structures.
4-Methoxy-3,5-dimethylbenzenesulfonamides: : Compounds with similar aromatic substitutions but different linkage to the quinoline ring.
属性
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-5-28(23,24)22-10-6-7-16-13-17(8-9-19(16)22)21-29(25,26)18-11-14(2)20(27-4)15(3)12-18/h8-9,11-13,21H,5-7,10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUGSZQSVDLCEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
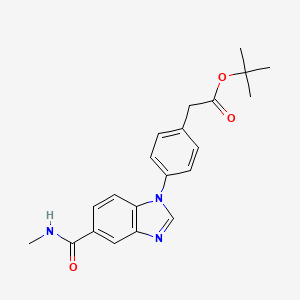
![(4-(1-(4-Chlorophenyl)cyclopentanecarbonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2398513.png)
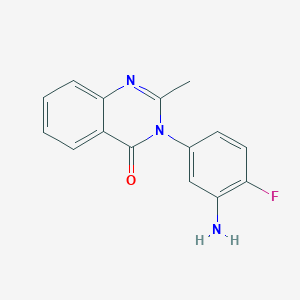
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2398517.png)
![N-methyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-phenylacetamide](/img/structure/B2398519.png)

![(4-chlorophenyl)[4-(1H-imidazol-1-yl)phenyl]methanol](/img/structure/B2398522.png)
![N-(3-Chlorophenyl)-3-[(4-cyanopyridin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2398524.png)

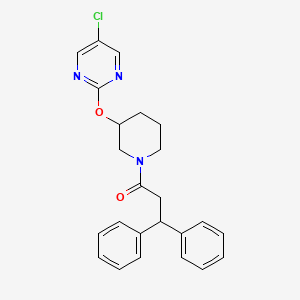
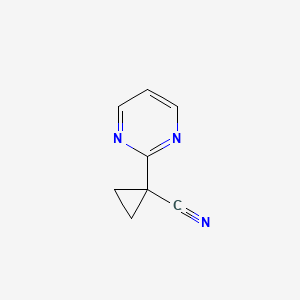
![N-[2,2-Difluoro-2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2398530.png)
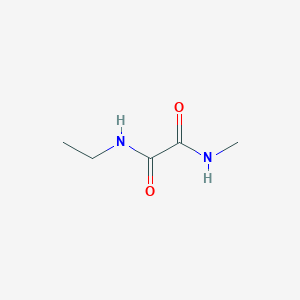
![1-[(4-chlorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2398534.png)
